

Application Notes and Protocols: 4- [(Cyclopropylamino)sulfonyl]benzoic acid as a Molecular Probe

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

4-

Compound Name: *[(Cyclopropylamino)sulfonyl]benzoic acid*

Cat. No.: *B181784*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Rationale

4-[(Cyclopropylamino)sulfonyl]benzoic acid is a sulfonamide derivative featuring a benzoic acid moiety and a cyclopropyl group attached to the sulfonamide nitrogen.^{[1][2][3]} While direct literature on this specific compound's application as a molecular probe is emerging, its significant structural analogy to the well-characterized drug Probenecid provides a strong rationale for its investigation in several key biological systems. Probenecid, or 4-[(dipropylamino)sulfonyl]benzoic acid, is a prototypical inhibitor of various membrane transporters and channels.^[4] The primary structural difference—a compact, rigid cyclopropyl group in place of two flexible propyl groups—makes **4-[(Cyclopropylamino)sulfonyl]benzoic acid** an intriguing candidate for a molecular probe, potentially offering altered selectivity, potency, or pharmacokinetic properties.

This guide provides a comprehensive overview of the potential applications of **4-[(Cyclopropylamino)sulfonyl]benzoic acid** as a molecular probe. It is designed to equip researchers with the foundational knowledge and detailed experimental protocols required to investigate its interaction with putative biological targets, thereby elucidating complex biological pathways and accelerating drug discovery efforts. The protocols herein are based on

established methodologies for analogous compounds and provide a robust framework for target validation and characterization.

Physicochemical Properties and Synthesis Overview

A foundational understanding of the probe's characteristics is essential for experimental design.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ NO ₄ S	[3]
Molecular Weight	241.26 g/mol	[3]
CAS Number	436092-71-6	[3]
Predicted XLogP3	1.0	[1]
Appearance	White to off-white solid	N/A
Solubility	Soluble in DMSO, Methanol	[5]

Synthesis Note: This compound can be synthesized via a standard nucleophilic substitution reaction between 4-(chlorosulfonyl)benzoic acid and cyclopropylamine in the presence of a base to neutralize the HCl byproduct.[5] This straightforward synthesis allows for potential derivatization to create tool compounds or tagged probes (e.g., biotinylated or fluorescently labeled versions) for more advanced studies.

Core Thesis: A Probe for Transporter and Channel Biology

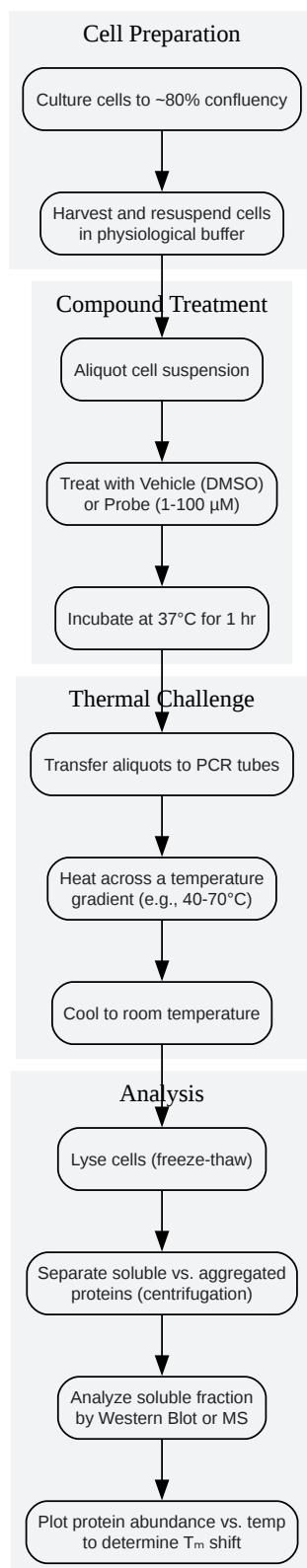
Based on the extensive pharmacology of Probenecid, we propose that **4-[(Cyclopropylamino)sulfonyl]benzoic acid** is a valuable molecular probe for interrogating the function of at least four major classes of membrane proteins:

- Organic Anion Transporters (OATs): Critical for the clearance of endogenous metabolites and xenobiotics from the kidney and other organs.[6]
- Multidrug Resistance-Associated Proteins (MRPs): ATP-binding cassette (ABC) transporters that confer drug resistance by effluxing a wide range of substrates.[7]

- Pannexin-1 (Panx1) Channels: Large-pore channels involved in ATP release, inflammation, and cellular communication.[8][9]
- Transient Receptor Potential Vanilloid 2 (TRPV2): A non-selective cation channel implicated in a range of physiological processes, including cardiac function and immune response.[10][11]

The following sections provide detailed protocols to validate and characterize the interaction of **4-[(Cyclopropylamino)sulfonyl]benzoic acid** with these potential targets.

PART 1: Target Engagement and Biophysical Characterization


Before functional assessment, it is crucial to confirm direct physical interaction between the molecular probe and its putative protein target. This section details universal, high-fidelity methods for establishing target engagement in a cellular context and quantifying the binding biophysics *in vitro*.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful technique to verify that a compound binds to its target protein in a native cellular environment.[12][13] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature (T_m).[13]

Causality Behind the Method: This assay directly assesses the physical consequences of binding within the cell, providing strong evidence of on-target activity and helping to deconvolute complex pharmacological effects.[14][15] It requires no modification of the compound or the protein, preserving native interactions.

Workflow for CETSA Experiment

[Click to download full resolution via product page](#)

Caption: CETSA workflow from cell treatment to data analysis.

Detailed Protocol: Western Blot-Based CETSA

- Cell Culture: Grow cells expressing the target of interest (e.g., HEK293 cells overexpressing OAT1) to approximately 80% confluence.
- Compound Preparation: Prepare a 100x stock solution of **4-[(Cyclopropylamino)sulfonyl]benzoic acid** in DMSO. Create a serial dilution to test a range of concentrations (e.g., final concentrations of 1, 10, 50, 100 μ M).
- Cell Treatment:
 - Harvest cells and wash with PBS. Resuspend in a physiological buffer (e.g., PBS supplemented with protease inhibitors) to a concentration of 10-20 million cells/mL.
 - Aliquot 99 μ L of the cell suspension into microcentrifuge tubes.
 - Add 1 μ L of the 100x compound stock or vehicle (DMSO) to the respective tubes.
 - Incubate at 37°C for 1 hour to allow for cell penetration and target binding.
- Thermal Challenge:
 - Transfer the treated cell suspensions into a 96-well PCR plate or PCR tubes.
 - Heat the samples using a thermal cycler with a temperature gradient for 3 minutes (e.g., from 40°C to 70°C in 2°C increments).
 - Immediately cool the samples to 4°C.
- Lysis and Fractionation:
 - Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
 - To separate the soluble (stabilized) fraction from the precipitated (denatured) fraction, centrifuge at 20,000 x g for 20 minutes at 4°C.
- Protein Analysis:

- Carefully collect the supernatant (soluble fraction).
- Determine the protein concentration using a BCA or Bradford assay.
- Analyze equal amounts of protein by SDS-PAGE and Western Blot using a specific antibody for the target protein.

- Data Analysis:
 - Quantify the band intensity for each temperature point.
 - Normalize the intensities to the lowest temperature point (e.g., 40°C) for each treatment group.
 - Plot the normalized intensity versus temperature and fit the data to a sigmoidal dose-response curve to determine the apparent melting temperature (T_m). A positive shift in T_m in the presence of the compound indicates target engagement.[\[16\]](#)

Biophysical Characterization of Direct Binding

While CETSA confirms engagement in cells, biophysical assays using purified components provide quantitative data on binding affinity (K_D), kinetics (k_{on} , k_{off}), and thermodynamics (ΔH , ΔS).

1.2.1. Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that measures molecular interactions in real-time by detecting changes in the refractive index on a sensor chip surface.[\[17\]](#)[\[18\]](#)

Causality Behind the Method: SPR provides rich kinetic data, revealing not just how tightly a compound binds (affinity), but also how quickly it associates and dissociates.[\[19\]](#)[\[20\]](#) This is critical for a molecular probe, as a fast off-rate may be desirable for reversible labeling, while a slow off-rate is preferred for sustained inhibition.

Protocol Outline: SPR Analysis

- Protein Immobilization: Covalently immobilize the purified target protein (e.g., recombinant MRP1) onto a CM5 sensor chip via amine coupling. Aim for a surface density that will

produce a signal of ~100-200 Response Units (RU) upon analyte binding.

- Analyte Preparation: Prepare a dilution series of **4-[(Cyclopropylamino)sulfonyl]benzoic acid** in a suitable running buffer (e.g., HBS-EP+) with a low percentage of DMSO (typically $\leq 2\%$) to maintain solubility. Concentrations should span below and above the expected K_D (e.g., 0.1 μM to 50 μM).
- Interaction Analysis:
 - Inject the different concentrations of the compound over the protein-immobilized surface and a reference flow cell (for background subtraction).
 - Monitor the association phase during injection and the dissociation phase during buffer flow.
 - Regenerate the sensor surface between injections if necessary, using a mild acidic or basic solution.
- Data Analysis:
 - Globally fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k_{on}), dissociation rate constant (k_{off}), and the equilibrium dissociation constant ($K_D = k_{off} / k_{on}$).[21]

1.2.2. Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

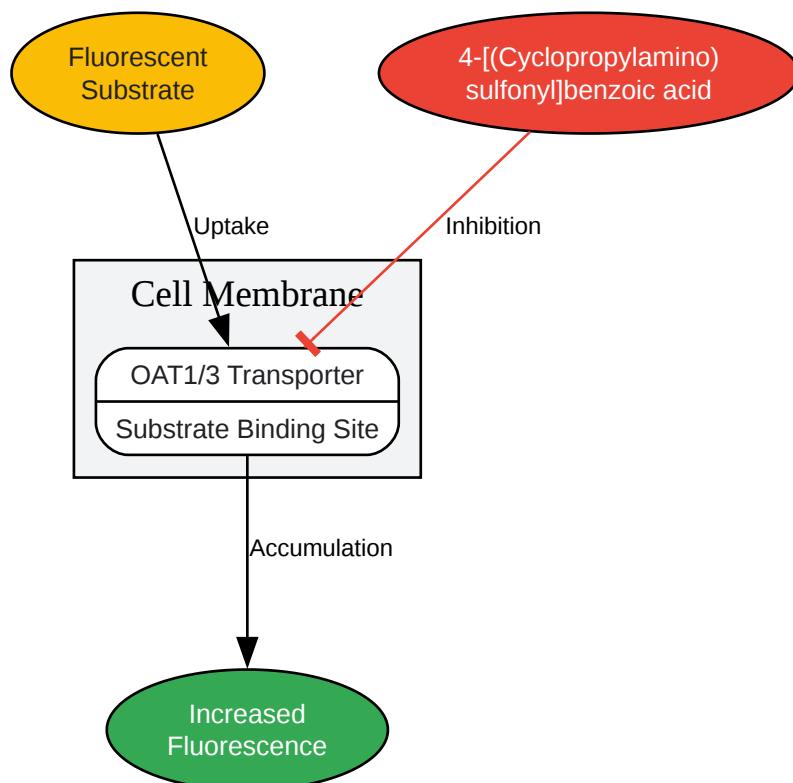
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[22][23]

Causality Behind the Method: ITC is the gold standard for characterizing binding thermodynamics.[24][25] It reveals whether an interaction is enthalpy-driven ($\Delta H < 0$) or entropy-driven ($\Delta S > 0$), which provides deep mechanistic insights for probe optimization. Precise buffer matching is critical, as any mismatch in buffer composition will generate heats of dilution that can obscure the true binding signal.[26]

Protocol Outline: ITC Analysis

- Sample Preparation:
 - Prepare the purified target protein (e.g., 10-20 μ M) and the **4-[(Cyclopropylamino)sulfonyl]benzoic acid** probe (e.g., 100-200 μ M) in the exact same buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4). Dialyze the protein against the final buffer extensively.
 - Degas both solutions immediately before the experiment to prevent air bubbles.
- Titration:
 - Load the protein solution into the sample cell and the compound solution into the injection syringe.
 - Perform a series of small, sequential injections (e.g., 19 injections of 2 μ L each) of the compound into the protein solution while maintaining a constant temperature (e.g., 25°C).
- Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, yielding a peak for each injection.
- Data Analysis:
 - Integrate the area under each peak to determine the heat change per injection.
 - Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
 - Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated using the equation: $\Delta G = -RT\ln(K_A) = \Delta H - T\Delta S$, where $K_A = 1/K_D$.

PART 2: Functional Characterization at Target Families


Following confirmation of direct binding, the next step is to assess the functional consequences of the interaction. Does the probe inhibit transport, block a channel, or act as an agonist?

Probing Organic Anion Transporters (OAT1 & OAT3)

Probenecid is a classical inhibitor of OAT1 and OAT3, transporters that mediate the uptake of a wide range of organic anions from the blood into kidney proximal tubule cells for excretion.[6] [27] **4-[(Cyclopropylamino)sulfonyl]benzoic acid** can be used as a probe to study OAT function and screen for other inhibitors.

Mechanism of Action: Competitive inhibition of substrate transport. By binding to the transporter, the probe prevents the uptake of other OAT substrates.[28]

Pathway Diagram: Inhibition of OAT-Mediated Transport

[Click to download full resolution via product page](#)

Caption: Inhibition of fluorescent substrate uptake by the molecular probe.

Protocol: Fluorescent Substrate Uptake Assay

This protocol uses a fluorescent OAT substrate to measure transport activity in cells expressing the target transporter.

- Cell Seeding: Seed HEK293 cells stably expressing human OAT1 or OAT3 (and a mock-transfected control line) in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
- Assay Buffer Preparation: Prepare a Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
- Compound Incubation:
 - Wash the cell monolayer twice with warm assay buffer.
 - Add 100 μ L of assay buffer containing various concentrations of **4-[(Cyclopropylamino)sulfonyl]benzoic acid** or a known inhibitor like Probenecid (positive control). Incubate for 15-30 minutes at 37°C.
- Substrate Addition:
 - Prepare a 2x solution of a fluorescent OAT substrate (e.g., Fluo-8 AM, which is used to monitor Multidrug Resistance-Associated Proteins (MRP) but can also be used for OATs) in assay buffer.[\[29\]](#)
 - Add an equal volume (100 μ L) of the 2x substrate solution to each well, initiating the uptake reaction.
- Fluorescence Measurement:
 - Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
 - Measure the increase in intracellular fluorescence over time (kinetic read) at appropriate excitation/emission wavelengths (e.g., ~490 nm Ex / ~520 nm Em for Fluo-8).
- Data Analysis:
 - Calculate the rate of fluorescence increase (slope of the linear portion of the kinetic curve) for each condition.

- Normalize the rates to the vehicle control (DMSO, 100% activity) and a high concentration of Probenecid (0% activity).
- Plot the normalized rate versus the concentration of **4-[(Cyclopropylamino)sulfonyl]benzoic acid** and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Probing Multidrug Resistance-Associated Proteins (MRPs)

MRPs are efflux transporters; they pump substrates out of the cell. Probenecid is known to inhibit several MRP family members (e.g., MRP1, MRP2, MRP4), thereby reversing drug resistance.[\[7\]](#)[\[30\]](#)

Mechanism of Action: Inhibition of substrate efflux. A probe that blocks MRPs will cause the intracellular accumulation of fluorescent MRP substrates.[\[29\]](#)

Protocol: Calcein-AM Efflux Assay

This assay uses Calcein-AM, a non-fluorescent compound that freely enters cells and is cleaved by intracellular esterases into the highly fluorescent, membrane-impermeant Calcein. In cells expressing MRPs, Calcein is rapidly effluxed. An MRP inhibitor will block this efflux, leading to an increase in intracellular fluorescence.

- Cell Seeding: Seed MRP1-overexpressing cells (e.g., HL60/AR) and the parental line in a 96-well plate.[\[7\]](#)
- Calcein-AM Loading:
 - Wash cells with assay buffer.
 - Load the cells with 1 μ M Calcein-AM in assay buffer for 30 minutes at 37°C.
- Inhibitor Treatment:
 - Wash the cells twice with ice-cold buffer to remove excess Calcein-AM.

- Add pre-warmed assay buffer containing various concentrations of **4-[(Cyclopropylamino)sulfonyl]benzoic acid**, Probenecid (positive control), or vehicle.
- Efflux Measurement:
 - Incubate the plate at 37°C for 30-60 minutes to allow for efflux.
 - Measure the final intracellular fluorescence in a plate reader (Ex/Em ~495/515 nm).
- Data Analysis: A higher fluorescence signal indicates greater inhibition of efflux. Plot the fluorescence signal against the probe concentration to determine the EC₅₀ for efflux inhibition.

Probing Pannexin-1 (Panx1) Channels

Probenecid is a widely used blocker of Panx1 hemichannels, which are implicated in ATP release and inflammation.[8][31] It is one of the few agents that can discriminate between pannexin and connexin channels.[9]

Mechanism of Action: Direct channel blockade, preventing the flux of ions and large molecules (like fluorescent dyes) through the pore.[8]

Protocol: Dye Uptake Assay for Panx1 Blockade

This protocol measures the uptake of a membrane-impermeant fluorescent dye (e.g., YO-PRO-1) through Panx1 channels, which can be opened by various stimuli such as high extracellular potassium or mechanical stress.

- Cell Seeding: Plate cells expressing Panx1 (e.g., HEK293-Panx1) on a 96-well plate.
- Inhibitor Pre-incubation:
 - Wash cells with a low-potassium buffer (e.g., standard HBSS).
 - Add buffer containing **4-[(Cyclopropylamino)sulfonyl]benzoic acid** at various concentrations and incubate for 15 minutes.
- Channel Activation and Dye Uptake:

- Add a solution containing the channel activator (e.g., high potassium buffer to depolarize the membrane) and a fluorescent dye like YO-PRO-1 (1 μ M).
- Immediately monitor the increase in fluorescence using a plate reader or fluorescence microscope.
- Data Analysis: The rate of fluorescence increase is proportional to Panx1 channel activity. Calculate the IC₅₀ for the probe by plotting the inhibition of this rate versus the probe concentration.

Probing Transient Receptor Potential Vanilloid 2 (TRPV2) Channels

Unlike its inhibitory action on transporters, Probenecid is a known agonist of the TRPV2 channel, a non-selective cation channel.[10][32] This makes **4-[(Cyclopropylamino)sulfonyl]benzoic acid** a potential tool for specifically activating this channel to study its downstream effects.

Mechanism of Action: Allosteric activation, leading to channel opening and an influx of cations, primarily Ca²⁺.[33]

Protocol: Fluorescent Calcium Influx Assay

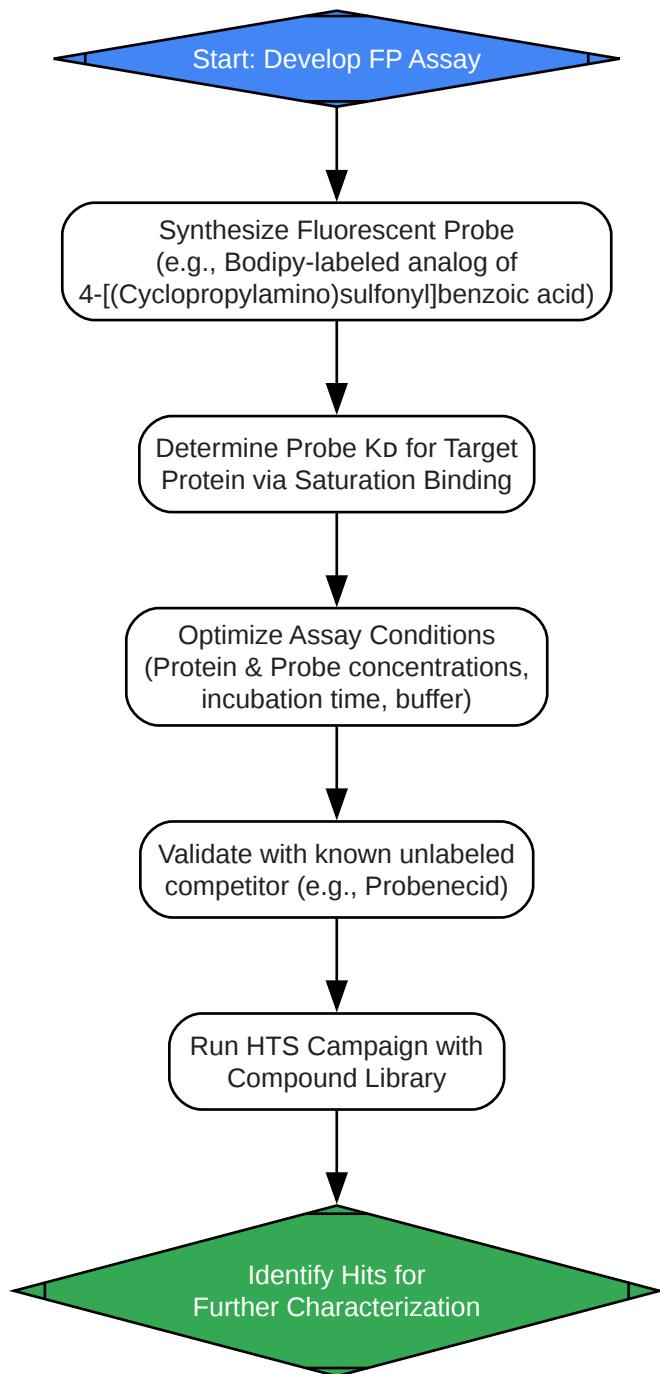
This assay measures the activation of TRPV2 channels by monitoring the increase in intracellular calcium using a calcium-sensitive fluorescent dye like Fluo-4 AM.

- Cell Seeding: Plate TRPV2-expressing cells (e.g., HEK293-TRPV2) on a 96-well plate.
- Dye Loading:
 - Load cells with Fluo-4 AM (2-5 μ M) in assay buffer for 45-60 minutes at 37°C.
 - Wash the cells gently to remove extracellular dye.
- Compound Addition and Measurement:
 - Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).

- Measure baseline fluorescence for 10-20 seconds.
- Inject a solution of **4-[(Cyclopropylamino)sulfonyl]benzoic acid** at various concentrations.
- Immediately and continuously measure the change in fluorescence for 2-3 minutes.

- Data Analysis:
 - The peak fluorescence intensity following compound addition corresponds to the magnitude of Ca^{2+} influx.
 - Plot the peak fluorescence (minus baseline) against the probe concentration and fit to a sigmoidal dose-response curve to determine the EC_{50} for channel activation.

PART 3: Advanced Applications and Screening


Once validated, **4-[(Cyclopropylamino)sulfonyl]benzoic acid** can be used in more complex experimental paradigms, such as high-throughput screening for novel modulators.

High-Throughput Screening (HTS) using Fluorescence Polarization (FP)

FP is a robust, homogeneous assay format ideal for HTS campaigns.^{[34][35]} It can be adapted to a competitive binding format to screen for compounds that displace the molecular probe from its target.

Causality Behind the Method: The principle relies on the change in the rotational speed of a fluorescent molecule upon binding to a larger protein.^[36] A small, fluorescently-labeled probe tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a large protein, its tumbling slows dramatically, leading to high polarization. A competing, non-fluorescent compound will displace the fluorescent probe, causing a drop in polarization.^[37] ^[38]

Logical Workflow for Developing an FP Competition Assay

[Click to download full resolution via product page](#)

Caption: Decision and workflow diagram for HTS assay development.

Protocol Outline: FP-Based Competitive Binding Assay

- Reagent Preparation:

- Fluorescent Probe: A fluorescently-labeled version of **4-[(Cyclopropylamino)sulfonyl]benzoic acid** is required.
- Target Protein: Purified target protein (e.g., OAT3).
- Assay Buffer: A buffer optimized for protein stability and binding.
- Assay Setup (384-well format):
 - Add purified protein to all wells at a fixed concentration (typically around the K_D of the fluorescent probe).
 - Add test compounds from a library (e.g., at 10 μM final concentration).
 - Add the fluorescent probe at a fixed concentration (e.g., low nM range).
 - Include controls: No inhibitor (high polarization) and No protein (low polarization).
- Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.
- Measurement: Read the fluorescence polarization on a suitable plate reader.
- Hit Identification: Compounds that cause a significant decrease in the polarization signal are identified as "hits" that compete with the probe for binding to the target protein. These hits can then be validated using the functional and biophysical assays described previously.

Conclusion

4-[(Cyclopropylamino)sulfonyl]benzoic acid represents a promising, yet underexplored, molecular probe. Its strong structural similarity to Probenecid provides a logical and powerful starting point for investigating its utility in probing the function of organic anion transporters, MRPs, pannexin channels, and TRPV2 channels. The detailed protocols provided in this guide offer a comprehensive framework for researchers to rigorously validate these potential applications, from initial target engagement and biophysical characterization to functional assessment and high-throughput screening. By systematically applying these methodologies, the scientific community can unlock the full potential of this compound as a valuable tool in chemical biology and drug discovery.

References

- Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. *Analytical Chemistry*, 93(31), 10999–11009. [\[Link\]](#)
- An, Y., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. *Methods in Molecular Biology*, 2690, 149-159. [\[Link\]](#)
- Ball, K., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. *ACS Chemical Biology*. [\[Link\]](#)
- BPS Bioscience. (n.d.).
- Cheri, S., et al. (2021). Cellular thermal shift assay: an approach to identify and assess protein target engagement. *Expert Opinion on Drug Discovery*. [\[Link\]](#)
- Craggs, P. D. (2018). A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). *Oncotarget*, 9(65), 32516–32528. [\[Link\]](#)
- Dziekan, P., & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. *Current Protocols in Chemical Biology*. [\[Link\]](#)
- Jameson, D. M., & Seifried, L. A. (2010). Fluorescence Polarization Assays in Small Molecule Screening. *Expert Opinion on Drug Discovery*. [\[Link\]](#)
- LaBute, M. X., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. *bioRxiv*. [\[Link\]](#)
- L-Cisteina, H., et al. (2016). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. *Journal of the American Chemical Society*, 138(49), 16037–16046. [\[Link\]](#)
- Reichert. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. [\[Link\]](#)
- BellBrook Labs. (2025).
- Silverman, W., et al. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. *American Journal of Physiology-Cell Physiology*, 295(3), C761-C767. [\[Link\]](#)
- Singh, P. (2023). A beginner's guide to surface plasmon resonance. *The Biochemist*. [\[Link\]](#)
- Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [\[Link\]](#)
- Cytiva Life Sciences. (n.d.). Biacore SPR for small-molecule discovery. [\[Link\]](#)
- Semantic Scholar. (n.d.). Probenecid, a gout remedy, inhibits pannexin 1 channels. [\[Link\]](#)
- Pollack, S. J. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In *Biophysical Techniques in Drug Discovery*. The Royal Society of Chemistry. [\[Link\]](#)
- Matulis, D. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. *White Rose Research Online*. [\[Link\]](#)

- ResearchGate. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. [\[Link\]](#)
- Čapkauskaitė, E., et al. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. *Methods in Molecular Biology*, 1968, 95-117. [\[Link\]](#)
- Kitamura, Y., et al. (2019). Screening to Identify Multidrug Resistance-Associated Protein Inhibitors With Neuroblastoma-Selective Cytotoxicity. *Biological and Pharmaceutical Bulletin*, 42(12), 2056-2063. [\[Link\]](#)
- Patsnap Synapse. (2024). What is the mechanism of Probenecid? [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Probenecid. PubChem Compound Summary for CID 4911. [\[Link\]](#)
- The Huck Institutes, Penn State. (n.d.).
- Gekeler, V., et al. (1997). Probenecid reverses multidrug resistance in multidrug resistance-associated protein-overexpressing HL60/AR and H69/AR cells but not in P-glycoprotein-overexpressing HL60/Tax and P388/ADR cells. *Cancer Chemotherapy and Pharmacology*, 40(2), 150-158. [\[Link\]](#)
- ResearchGate. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. *Am J Physiol Cell Physiol* 295:C761-C767. [\[Link\]](#)
- Bhaskaracharya, A., et al. (2014). Probenecid Blocks Human P2X7 Receptor-Induced Dye Uptake via a Pannexin-1 Independent Mechanism. *PLoS ONE*, 9(3), e93058. [\[Link\]](#)
- ResearchGate. (2020). The History and Future of Probenecid. [\[Link\]](#)
- Chen, S., et al. (2022). Probenecid-Blocked Pannexin-1 Channel Protects Against Early Brain Injury via Inhibiting Neuronal AIM2 Inflammasome Activation After Subarachnoid Hemorrhage. *Frontiers in Molecular Neuroscience*, 15, 848981. [\[Link\]](#)
- ResearchGate. (n.d.). Probenecid specifically activates TRPV2. (A)
- Google Patents. (n.d.).
- Semantic Scholar. (n.d.). Probenecid reverses multidrug resistance in multidrug resistance-associated protein-overexpressing HL60/AR and H69/AR cells but not in P-glycoprotein-overexpressing HL60/Tax and P388/ADR cells. [\[Link\]](#)
- Koch, S. E., et al. (2012). Probenecid: Novel use as a non-injurious positive inotrope acting via cardiac TRPV2 stimulation. *Journal of Molecular and Cellular Cardiology*, 53(1), 134-144. [\[Link\]](#)
- Russel, F. G., et al. (2000). Probenecid interferes with renal oxidative metabolism: A potential pitfall in its use as an inhibitor of drug transport. *British Journal of Pharmacology*, 129(5), 899-906. [\[Link\]](#)
- Perwitasari, O., et al. (2017). Targeting Organic Anion Transporter 3 with Probenecid as a Novel Anti-Influenza A Virus Strategy. *Journal of Virology*, 91(21), e00997-17. [\[Link\]](#)
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). TRPV2. [\[Link\]](#)

- Pires, N., et al. (2023). Experimental and computational biophysics to identify vasodilator drugs targeted at TRPV2 using agonists based on the probenecid scaffold. *British Journal of Pharmacology*. [Link]
- Vraka, C., et al. (2025). Effect of probenecid on the whole-body disposition of 6-bromo-7-[¹¹C]methylpurine in humans assessed with long axial field-of-view PET/CT. *European Journal of Nuclear Medicine and Molecular Imaging*. [Link]
- ResearchGate. (2020). Inhibitory effects of p-aminohippurate and probenecid on the renal clearance of adefovir and benzylpenicillin as probe drugs for organic anion transporter (OAT)
- Sacco, J. C., et al. (2017). Probenecid, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine. *Xenobiotica*, 47(1), 87-94. [Link]
- PubChemLite. (n.d.). **4-[(cyclopropylamino)sulfonyl]benzoic acid** (C10H11NO4S). [Link]
- Wittwer, M., et al. (2020). Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine.
- ResearchGate. (2020).
- Cenmed Enterprises. (n.d.). **4-[(Cyclopropylamino)Sulfonyl]Benzoic Acid**. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. PubChemLite - 4-[(cyclopropylamino)sulfonyl]benzoic acid (C10H11NO4S) [pubchemlite.lcsb.uni.lu]
- 2. cenmed.com [cenmed.com]
- 3. 4-[(CYCLOPROPYLAMINO)SULFONYL]BENZOIC ACID | 436092-71-6 [chemicalbook.com]
- 4. Probenecid | C13H19NO4S | CID 4911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probenecid reverses multidrug resistance in multidrug resistance-associated protein-overexpressing HL60/AR and H69/AR cells but not in P-glycoprotein-overexpressing HL60/Tax and P388/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probenecid, a gout remedy, inhibits pannexin 1 channels. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. TRPV2 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 17. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 20. books.rsc.org [books.rsc.org]
- 21. cytivalifesciences.com [cytivalifesciences.com]
- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 23. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 26. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 27. Probenecid, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 28. What is the mechanism of Probenecid? [synapse.patsnap.com]

- 29. Screening to Identify Multidrug Resistance-Associated Protein Inhibitors with Neuroblastoma-Selective Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Probenecid reverses multidrug resistance in multidrug resistance-associated protein-overexpressing HL60/AR and H69/AR cells but not in P-glycoprotein-overexpressing HL60/Tax and P388/ADR cells | Semantic Scholar [semanticscholar.org]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Experimental and computational biophysics to identify vasodilator drugs targeted at TRPV2 using agonists based on the probenecid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. bpsbioscience.com [bpsbioscience.com]
- 35. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 36. bellbrooklabs.com [bellbrooklabs.com]
- 37. oncotarget.com [oncotarget.com]
- 38. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes and Protocols: 4-[(Cyclopropylamino)sulfonyl]benzoic acid as a Molecular Probe]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181784#4-cyclopropylamino-sulfonyl-benzoic-acid-as-a-molecular-probe>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com